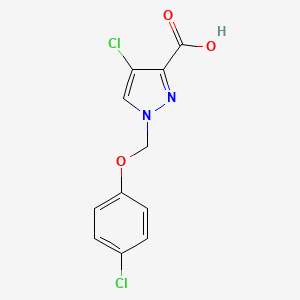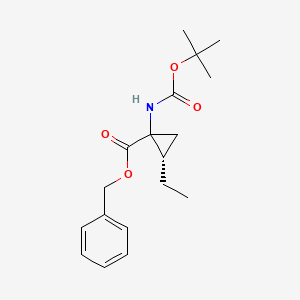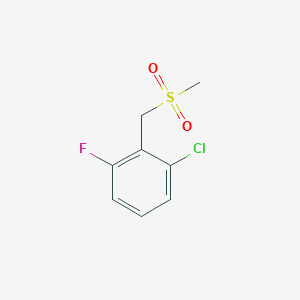
3,6-Dimethylhept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylhept-5-enoic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a heptenoic acid backbone with two methyl groups attached at the 3rd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-5-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 3-methyl-2-buten-1-ol, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydride (NaH) for the alkylation step and oxidizing agents such as potassium permanganate (KMnO4) for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of suitable intermediates followed by oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylhept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents like halogens (e.g., bromine) or hydrogen halides (e.g., HBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), hydrogen bromide (HBr)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3,6-Dimethylhept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylhept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 3,6-Dimethyl-3-hydroxy-6-heptenoic acid
- 3,6-Dimethyl-5-heptenoic acid
Comparison: 3,6-Dimethylhept-5-enoic acid is unique due to its specific structural features, such as the position of the double bond and the methyl groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For instance, the presence of the double bond can influence its chemical behavior and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3,6-dimethylhept-5-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3,(H,10,11) |
Clave InChI |
TYIVYMIPIWTKAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


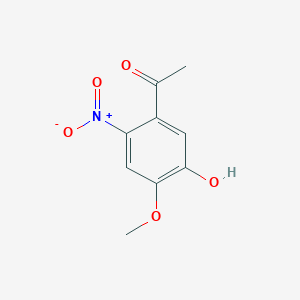
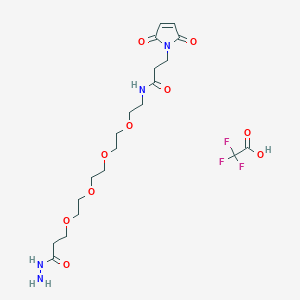
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)


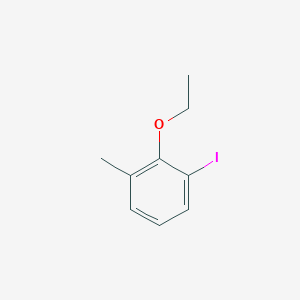
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
